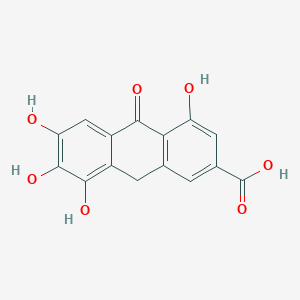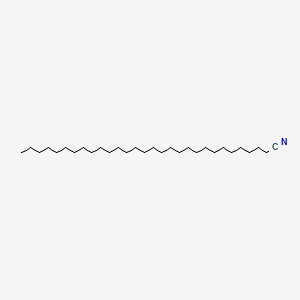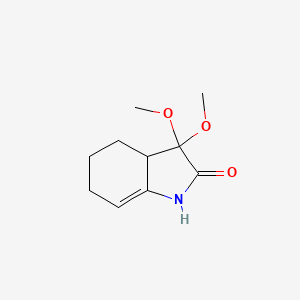
2H-Indol-2-one, 1,3,3a,4,5,6-hexahydro-3,3-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Indol-2-one, 1,3,3a,4,5,6-hexahydro-3,3-dimethoxy- is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This specific compound is characterized by its hexahydro structure and two methoxy groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3,3a,4,5,6-hexahydro-3,3-dimethoxy- typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol. For instance, a precursor compound can be reacted with sodium bicarbonate in DMSO at 120°C for 1.5 hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and continuous monitoring of reaction parameters are crucial to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Indol-2-one, 1,3,3a,4,5,6-hexahydro-3,3-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated indole derivatives.
Wissenschaftliche Forschungsanwendungen
2H-Indol-2-one, 1,3,3a,4,5,6-hexahydro-3,3-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2H-Indol-2-one, 1,3,3a,4,5,6-hexahydro-3,3-dimethoxy- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Indol-2-one, 1,3-dihydro-: A simpler indole derivative with fewer functional groups.
2H-Indol-2-one, 1,3-dihydro-3,3-bis(4-hydroxy-3-methylphenyl)-: A more complex derivative with additional phenyl groups.
Uniqueness
2H-Indol-2-one, 1,3,3a,4,5,6-hexahydro-3,3-dimethoxy- is unique due to its hexahydro structure and the presence of two methoxy groups
Eigenschaften
CAS-Nummer |
185304-91-0 |
|---|---|
Molekularformel |
C10H15NO3 |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
3,3-dimethoxy-3a,4,5,6-tetrahydro-1H-indol-2-one |
InChI |
InChI=1S/C10H15NO3/c1-13-10(14-2)7-5-3-4-6-8(7)11-9(10)12/h6-7H,3-5H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
IZDSHPBHFDXGNG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(C2CCCC=C2NC1=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


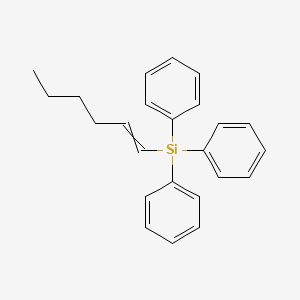
![N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274319.png)
![[1-(Propan-2-yl)aziridin-2-yl]methanol](/img/structure/B14274321.png)
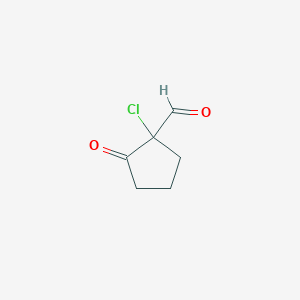

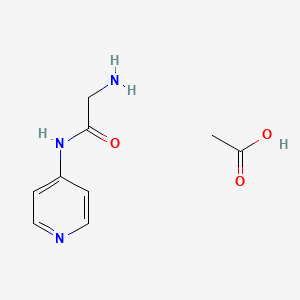

![1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene](/img/structure/B14274347.png)
![2-{[3-(Trimethoxysilyl)propyl]disulfanyl}pyridine](/img/structure/B14274351.png)


